8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran
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Overview
Description
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a fused benzene and pyran ring. This particular compound is characterized by the presence of a methoxy group at the 8th position, a methylphenyl group at the 2nd position, and a nitro group at the 3rd position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the condensation of 8-methoxy-2H-chromen-2-one with 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Another approach involves the nitration of 8-methoxy-2-(4-methylphenyl)-2H-1-benzopyran using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group at the 3rd position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran can be compared with other similar compounds, such as:
8-Methoxy-2-(4-methylphenyl)-2H-1-benzopyran: Lacks the nitro group, resulting in different chemical and biological properties.
8-Methoxy-2-(4-chlorophenyl)-3-nitro-2H-1-benzopyran:
8-Methoxy-2-(4-methylphenyl)-3-amino-2H-1-benzopyran: The amino group provides different chemical reactivity and biological activity compared to the nitro group.
Properties
CAS No. |
88252-60-2 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
8-methoxy-2-(4-methylphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO4/c1-11-6-8-12(9-7-11)16-14(18(19)20)10-13-4-3-5-15(21-2)17(13)22-16/h3-10,16H,1-2H3 |
InChI Key |
WCBYLOAJTVCSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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